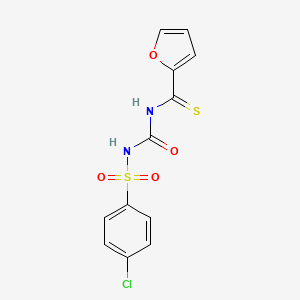
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea is a complex organic compound that features both a sulfonyl and a carbothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorophenyl isocyanate with furan-2-carbothioic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted ureas or thioureas.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea involves its interaction with specific molecular targets. The sulfonyl and carbothioyl groups can form strong interactions with proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by binding to key enzymes, thereby altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)urea
- 1-(4-Chlorophenyl)-3-(tetrahydro-furan-2-ylmethyl)urea
Uniqueness
1-(4-Chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea is unique due to the presence of both sulfonyl and carbothioyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
CAS No. |
61720-83-0 |
|---|---|
Molecular Formula |
C12H9ClN2O4S2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-(furan-2-carbothioyl)urea |
InChI |
InChI=1S/C12H9ClN2O4S2/c13-8-3-5-9(6-4-8)21(17,18)15-12(16)14-11(20)10-2-1-7-19-10/h1-7H,(H2,14,15,16,20) |
InChI Key |
NELMVSLRJSTBNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=S)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


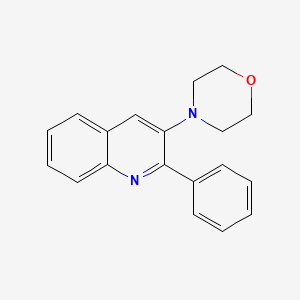
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)
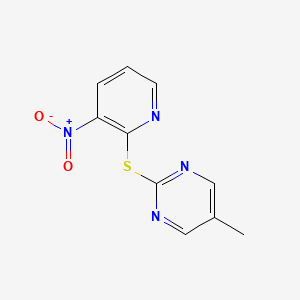
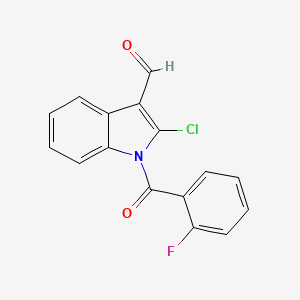

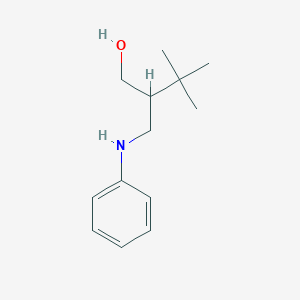

![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)

![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)
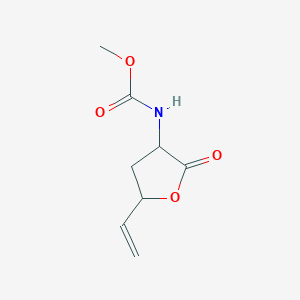

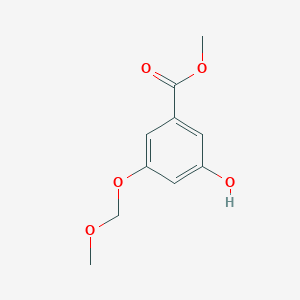
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
